5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile
Overview
Description
5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile is a complex organic compound that features a benzodioxole ring, a methylphenyl group, and a triazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzodioxole and triazole rings are then coupled using appropriate reagents and catalysts under controlled conditions.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-1,2,3-triazole-4-carbonitrile
- 5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile
- 5-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)triazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-11-2-5-13(6-3-11)21-17(14(9-18)19-20-21)12-4-7-15-16(8-12)23-10-22-15/h2-8H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAWYYHOPKAMMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C#N)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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